molecular formula C19H22BrNO2 B4683665 N-(4-bromo-2,6-dimethylphenyl)-4-butoxybenzamide

N-(4-bromo-2,6-dimethylphenyl)-4-butoxybenzamide

Cat. No. B4683665
M. Wt: 376.3 g/mol
InChI Key: KSXLQPCTJAOYQB-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)-4-butoxybenzamide (BDMP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BDMP is a member of the benzamide family of compounds, which are known for their pharmacological properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-4-butoxybenzamide is not fully understood. However, it is believed to inhibit the activity of enzymes such as histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are enzymes that are involved in the regulation of gene expression, while PDEs are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for the growth and spread of cancer cells. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antifungal activity against Candida albicans.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2,6-dimethylphenyl)-4-butoxybenzamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied for its potential applications in the field of medicine. However, there are also some limitations to the use of this compound in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

For the study of N-(4-bromo-2,6-dimethylphenyl)-4-butoxybenzamide include further investigation of its mechanism of action and exploring its potential applications in the treatment of other diseases.

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)-4-butoxybenzamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, anti-inflammatory, and antifungal properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antifungal activity against Candida albicans.

properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO2/c1-4-5-10-23-17-8-6-15(7-9-17)19(22)21-18-13(2)11-16(20)12-14(18)3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXLQPCTJAOYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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